molecular formula C23H29N5O2 B11000075 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide

Cat. No.: B11000075
M. Wt: 407.5 g/mol
InChI Key: HYNQKYJQXXZNEF-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and indole intermediates, followed by their coupling with the piperidine derivative under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H29N5O2

Molecular Weight

407.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N5O2/c1-16-14-17(2)26-23(25-16)28-11-6-18(7-12-28)22(29)24-9-13-27-10-8-19-15-20(30-3)4-5-21(19)27/h4-5,8,10,14-15,18H,6-7,9,11-13H2,1-3H3,(H,24,29)

InChI Key

HYNQKYJQXXZNEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCN3C=CC4=C3C=CC(=C4)OC)C

Origin of Product

United States

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